molecular formula C8H10N2O2S B13502903 N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

Cat. No.: B13502903
M. Wt: 198.24 g/mol
InChI Key: YNYWBNGSORXRHP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate acylating agent. One common method is the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium . The reaction conditions often include the use of a base to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity . The thiazole ring plays a crucial role in these interactions due to its electronic properties and ability to form stable complexes with the target enzymes.

Comparison with Similar Compounds

Comparison: N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is unique due to its specific butanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

InChI

InChI=1S/C8H10N2O2S/c1-5(11)3-7(12)10-8-9-4-6(2)13-8/h4H,3H2,1-2H3,(H,9,10,12)

InChI Key

YNYWBNGSORXRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC(=O)C

Origin of Product

United States

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